molecular formula C7H13ClO2 B1360124 5-Chloropentyl acetate CAS No. 20395-28-2

5-Chloropentyl acetate

Cat. No. B1360124
CAS RN: 20395-28-2
M. Wt: 164.63 g/mol
InChI Key: ZCYVIAZIVJNAMO-UHFFFAOYSA-N
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Description

5-Chloropentyl acetate is a chemical compound with the CAS Number: 20395-28-2 . It has a molecular weight of 164.63 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 5-Chloropentyl acetate is C7H13ClO2 . The InChI code is 1S/C7H13ClO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 and the InChIKey is ZCYVIAZIVJNAMO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloropentyl acetate has a density of 1.0±0.1 g/cm3 . Its boiling point is 206.0±23.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol . The flash point is 85.0±18.1 °C . The index of refraction is 1.431 .

Scientific Research Applications

Antimicrobial Applications

5-Chloropentyl acetate and similar compounds have been investigated for their potential in creating antimicrobial surfaces. For instance, Ethylene vinyl acetate (EVA) coated with chlorhexidine (CHX) hexametaphosphate nanoparticles (NPs) demonstrated significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. This research suggests potential for 5-Chloropentyl acetate derivatives in medical device coatings to prevent bacterial colonization and infection (Wood et al., 2014).

Chemical Synthesis and Derivatives

5-Chloropentyl acetate-related compounds have been synthesized and studied for various applications. For example, expanded scope of synthetic bacteriochlorins has been explored for their strong absorption in the near-infrared spectral region, indicating potential applications in photochemical studies (Krayer et al., 2010).

Polymer Research

In polymer science, the study of poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus under dynamic substrate supply, which includes acetates as a component, highlights the role of such compounds in biopolymer research. This research provides insights into microbial behavior under varying conditions, which is crucial for advancements in biotechnology and wastewater treatment processes (van Aalst-van Leeuwen et al., 1997).

Dental Applications

In dental research, studies have explored the effects of acetates, such as ethyl acetate, on the repair strength of denture base resin. This suggests potential applications of 5-Chloropentyl acetate in dental materials, particularly in enhancing the repair process of dentures (Shimizu et al., 2006).

Biochemical Studies

The biochemical applications of acetate-related compounds have been extensive. For example, the study of acetylornithinase of Escherichia coli partially purified and characterized, where N-acetyl-ornithine (a compound similar to 5-Chloropentyl acetate) was used, helps in understanding specific biochemical pathways and enzymatic reactions (Vogel & Bonner, 1956).

Agricultural Research

In agriculture, the effects of acetylsalicylic acid on wheat under field conditions demonstrate the role of acetate derivatives in enhancing plant growth and yield. This could indicate potential applications of 5-Chloropentyl acetate in agricultural sciences, particularly in stress resistance and yield improvement in crops [(Matysiak et al., 2020)](https://consensus.app/papers/effect-foliar-applied-acetylsalicilic-acid-wheat-matysiak/f99b0188570856a5b8794334c5151e00/?utm_source=chatgpt).

Safety And Hazards

5-Chloropentyl acetate has been classified with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-chloropentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYVIAZIVJNAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885131
Record name 1-Pentanol, 5-chloro-, 1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropentyl acetate

CAS RN

20395-28-2
Record name 1-Pentanol, 5-chloro-, 1-acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=20395-28-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 5-chloro-, 1-acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395282
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Record name 5-Chloropentyl acetate
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Record name 1-Pentanol, 5-chloro-, 1-acetate
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Record name 1-Pentanol, 5-chloro-, 1-acetate
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Record name 5-chloro-1-pentyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JW Fitch, WG Payne… - The Journal of Organic …, 1983 - ACS Publications
… Oxetane reacts violently to form the chloro ester in 47% yield (reaction 9) while tetrahydropyran (THP) reacts more slowly to form 5-chloropentyl acetate in 57% yield (reaction 10). In the …
Number of citations: 35 pubs.acs.org
FD Hoerger - 1955 - search.proquest.com
… When 5-chloropentyl acetate was subjected to the above sultone synthesis, the expected 5-hydroxy-1-pentanesulfonic acid sultone was not obtained; instead, a previously unre ported …
Number of citations: 2 search.proquest.com
S Canonica, M Ferrari, M Sisti - Organic Preparations and …, 1989 - Taylor & Francis
… Compound 2 has been obtained from tetrahydropyran by conversion to 5-chloropentyl acetate and treatment with diethyl sodium donate followed by hydrolysis and decarboxylation4 or …
Number of citations: 7 www.tandfonline.com
WE Truce, FD Hoerger - Journal of the American Chemical …, 1954 - ACS Publications
4-Hydroxy-l-butanesulfonic acid sultone has been synthesized by dehydrationof the corresponding hydroxysulfonic acid. Dehydration of 5-hydroxy-l-pentanesulfonic acid, however, …
Number of citations: 38 pubs.acs.org
DE Ames, PJ Islip - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
THE use of dimethylamide as a protecting group for o-acetylenic acids during alkylation of the acetylenic group has been described previously, 2 and linoleic acid was synthesised by …
Number of citations: 13 pubs.rsc.org
Y Nishimoto, A Okita, M Yasuda, A Baba - Organic letters, 2012 - ACS Publications
… notable that the acetoxy group was substituted in preference to the chloro group to give 5-chloropentyl phenyl thioether 3qa in 49% yield in the reaction using 5-chloropentyl acetate 1q, …
Number of citations: 66 pubs.acs.org
T Kömives - Organic Preparations and Procedures International, 1989 - Taylor & Francis
… Compound 2 has been obtained from tetrahydropyran by conversion to 5-chloropentyl acetate and treatment with diethyl sodium donate followed by hydrolysis and decarboxylation4 or …
Number of citations: 2 www.tandfonline.com
TR Govindachari, NS Narasimhan… - Journal of the Chemical …, 1957 - pubs.rsc.org
… Condensation of 6-methoxy-2-picoline (I) with 5-chloropentyl acetate in the presence of potassium aide in liquid ammonia yielded 2-6'-acetoxyhexyl-5-methoxypyridine. Hydrolysis and …
Number of citations: 8 pubs.rsc.org
EH White, HM Lim - The Journal of Organic Chemistry, 1987 - ACS Publications
… 5-chloropentyl acetate, while the rest consisted of starting material and 1,5-diacetoxypentane. The crude yield of 5-chloropentyl acetate … g of crude 5-chloropentyl acetate (estimatedto …
Number of citations: 37 pubs.acs.org
Z Yao, S Jiang, L Zhang, B Gao, X He… - Protein …, 2018 - Wiley Online Library
… Phenethyl acetate, 2-butoxyethyl acetate, 4-methoxybutyl acetate, heptyl acetate, 3-methoxybutyl acetate, hex-5-en-1-yl acetate, 2-ethylphenyl acetate, 5-chloropentyl acetate, 2-…
Number of citations: 6 onlinelibrary.wiley.com

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